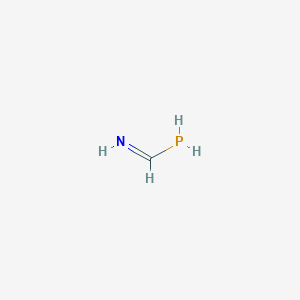

1-Phosphanylmethanimine

Beschreibung

1-Phosphanylmethanimine (PH₂–CH=N–R) is a phosphorus-containing imine characterized by a phosphanyl group (PH₂) attached to a methanimine backbone (CH=N–R). This compound is of interest in coordination chemistry and catalysis due to the electron-donating properties of the phosphanyl group and the reactivity of the imine moiety. A modified synthesis route for related phosphanylnamine derivatives involves nucleophilic substitution or condensation reactions, as demonstrated in ferrocene-based analogs (e.g., 1-(N,N-dimethylaminomethyl)-1’-(diphenylphosphanyl)ferrocene) . However, direct synthetic protocols for 1-phosphanylmethanimine require further elaboration in the literature.

Eigenschaften

CAS-Nummer |

97607-40-4 |

|---|---|

Molekularformel |

CH4NP |

Molekulargewicht |

61.023 g/mol |

IUPAC-Name |

phosphanylmethanimine |

InChI |

InChI=1S/CH4NP/c2-1-3/h1-2H,3H2 |

InChI-Schlüssel |

XYQRZXDGPXKGPS-UHFFFAOYSA-N |

Kanonische SMILES |

C(=N)P |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Phosphanylmethanimine can be synthesized through several methods. One common approach involves the reaction of phosphine with an imine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the phosphorus-nitrogen double bond.

Industrial Production Methods: In an industrial setting, the production of 1-phosphanylmethanimine may involve the use of large-scale reactors and continuous flow processes to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the efficiency of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Phosphanylmethanimine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides or other phosphorus-containing compounds.

Reduction: Reduction reactions can convert 1-phosphanylmethanimine to phosphines or other reduced phosphorus species.

Substitution: The phosphorus-nitrogen double bond can participate in substitution reactions with various nucleophiles, leading to the formation of new compounds.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines, alcohols, and thiols can react with 1-phosphanylmethanimine under mild conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of phosphorus-containing compounds.

Wissenschaftliche Forschungsanwendungen

1-Phosphanylmethanimine has a wide range of applications in scientific research, including:

Chemistry: It serves as a valuable intermediate in the synthesis of complex organophosphorus compounds and coordination complexes.

Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological phosphorus metabolism.

Medicine: Research into potential pharmaceutical applications includes the development of novel drugs and therapeutic agents.

Industry: 1-Phosphanylmethanimine is utilized in the production of specialty chemicals, agrochemicals, and materials science.

Wirkmechanismus

The mechanism by which 1-phosphanylmethanimine exerts its effects involves the interaction of the phosphorus-nitrogen double bond with various molecular targets. This interaction can lead to the formation of new chemical bonds or the modification of existing ones. The specific pathways and molecular targets depend on the context of the reaction and the nature of the interacting species.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following compounds are selected for comparison based on structural motifs (imine/amine backbone, substituent variations) and available data from the evidence:

Key Findings:

Backbone Reactivity :

- 1-Phosphanylmethanimine’s imine group (C=N) is more electrophilic than the amine (NH) in N-methylphenethylamine, enabling coordination to transition metals .

- Ethanimine derivatives (e.g., piperidinyl-substituted) exhibit enhanced stability in hydrochloride salt form, unlike 1-phosphanylmethanimine, which may require inert atmospheres due to PH₂ oxidation sensitivity .

Substituent Effects :

- Bulky groups (e.g., tert-butyl in N-(2-(tert-Butyl)phenyl)-1-phenylmethanimine) sterically hinder reactivity, whereas the PH₂ group in 1-phosphanylmethanimine enhances electron donation in metal complexes .

- Arylthio substituents (e.g., phenylsulfanyl in ’s compound) introduce sulfur-based redox activity absent in phosphorus analogs .

Synthetic Complexity :

- Ferrocene-based phosphanylnamines require multi-step functionalization (e.g., Scheme 3 in ), contrasting with simpler Schiff base condensations for aryl-substituted methanimines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.